Product packaging for C.I. Acid red 151(Cat. No.:CAS No. 51988-26-2)

C.I. Acid red 151

Cat. No.: B12781643
CAS No.: 51988-26-2
M. Wt: 438.4 g/mol
InChI Key: KFFZUMQADBQOBO-UHFFFAOYSA-M
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Description

Historical Context and Nomenclature of Acid Red 151

Initially synthesized for the textile industry, C.I. Acid Red 151 has been used for dyeing materials like silk, wool, and other protein-based fibers. ontosight.ai Its nomenclature is multifaceted, with various names and identifiers used across different industries and databases.

Below is a table of some common names and identifiers for this compound:

Type Identifier
C.I. NameThis compound
C.I. Number26900
CAS Registry Number6406-56-0 (for monosodium salt)
Chemical NameBenzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-
SynonymsCloth Scarlet, Silk Scarlet GL, Benzyl Red G

The lithium salt of this compound is specifically identified by the CAS Registry Number 51988-26-2. worlddyevariety.com Its manufacturing process involves the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid and subsequent coupling with Naphthalen-2-ol, followed by conversion to the lithium salt. worlddyevariety.com

General Chemical Classification and Structural Characteristics of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, constituting 60-70% of all dyes used in the textile and food industries. wikipedia.org Their defining feature is the azo group (—N=N—), which connects two, typically aromatic, carbon atoms. wikipedia.orgscribd.com

The structural classification of azo dyes is primarily based on the number of azo groups in the molecule:

Monoazo dyes: Contain one azo group. stainsfile.com

Disazo (or bisazo) dyes: Contain two azo groups. stainsfile.com this compound falls into this category. worlddyevariety.com

Trisazo dyes: Contain three azo groups. stainsfile.com

Polyazo dyes: Contain more than three azo groups.

The color of azo dyes is a consequence of the extended π-conjugation within their molecular structure, which allows for the absorption of light in the visible spectrum. wikipedia.org The specific color can be tuned by the nature of the aromatic rings and the substituents they carry.

Rationale for Investigating this compound in its Lithium Salt Form

The investigation into the lithium salt form of this compound is driven by the understanding that the counter-ion can significantly influence the dye's properties and behavior.

Alkali metal counter-ions, though often considered spectators, can play a crucial role in the chemistry of organic dyes and ligands. They can influence solubility, aggregation behavior, and the electronic properties of the dye molecule. acs.orgnih.gov The interaction between the cation and the anionic dye can range from weak electrostatic attraction to more specific coordination. researchgate.net The size of the hydrated alkali metal ion is a key factor, with the general trend for hydrated radii being Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. nih.gov This difference in size can affect how closely the counter-ion associates with the dye molecule, thereby influencing its behavior. acs.org

Theoretically, the smaller ionic radius and higher charge density of the lithium ion (compared to sodium or potassium) could lead to stronger interactions with the anionic sulfonate group of the Acid Red 151 molecule. This stronger interaction could potentially influence several aspects of the dye's behavior:

Solution Behavior: The nature of the counter-ion can affect the critical micelle concentration (CMC) and the aggregation number of dyes in solution. acs.org A more strongly bound lithium ion might alter the self-assembly characteristics of Acid Red 151 compared to its sodium or potassium salts.

Interfacial Interactions: In applications such as dyeing, the interaction of the dye with a substrate surface is paramount. The counter-ion can influence the electrical double layer at the interface and the adsorption characteristics of the dye. nih.gov The smaller, more polarizing lithium ion could lead to different adsorption isotherms and binding affinities on textile fibers.

Electrochemical Properties: The electrochemical behavior of dyes can also be affected by the supporting electrolyte and the nature of the counter-ion. conicet.gov.ar The association between the lithium ion and the dye anion could influence the reduction potential of the azo groups.

The study of the lithium salt of this compound provides a valuable opportunity to explore these fundamental aspects of dye chemistry, with potential implications for optimizing dyeing processes and developing new functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15LiN4O4S B12781643 C.I. Acid red 151 CAS No. 51988-26-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51988-26-2

Molecular Formula

C22H15LiN4O4S

Molecular Weight

438.4 g/mol

IUPAC Name

lithium 4-[[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C22H16N4O4S.Li/c27-21-14-5-15-3-1-2-4-20(15)22(21)26-25-17-8-6-16(7-9-17)23-24-18-10-12-19(13-11-18)31(28,29)30;/h1-14,27H,(H,28,29,30);/q;+1/p-1

InChI Key

KFFZUMQADBQOBO-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of C.i. Acid Red 151, Lithium Salt

High-Resolution Liquid Chromatography-Mass Spectrometry Techniques for Compositional Analysis

High-resolution liquid chromatography-mass spectrometry (LC-HRMS) is a powerful tool for the compositional analysis of complex mixtures, offering high separation efficiency and precise mass determination. nih.gov In the analysis of C.I. Acid Red 151, lithium salt, LC-HRMS techniques, such as those utilizing an Orbitrap mass spectrometer, can be employed to identify the main components, isomers, and potential impurities. researchgate.net The high-resolution capability allows for the determination of the elemental composition of the dye and its related substances by providing accurate mass measurements. nih.gov

A typical LC-MS method would involve a reversed-phase column, like a C18 column, with a gradient elution program using a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. mfa.org The mass spectrometer, often equipped with an electrospray ionization (ESI) source, would be operated in both positive and negative ion modes to ensure the detection of a wide range of compounds. mfa.org This comprehensive approach enables the detailed characterization of the dye's composition, which is crucial for quality control and understanding its properties.

Table 1: LC-MS Parameters for Analysis of Azo Dyes

Parameter Value
Chromatography System UPLC-Orbitrap MS researchgate.net
Column Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 5 µm) mfa.org
Mobile Phase A: Triethylamine (TEA) buffer (pH 6.4, 3mM); B: Methanol mfa.org
Flow Rate 0.2 mL/min mfa.org
Ionization Source Electrospray Ionization (ESI) mfa.org

| Ion Spray Voltage | ± 4.8 kV mfa.org |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing its vibrational modes. mdpi.commdpi.com These techniques are instrumental in identifying the functional groups present in this compound, lithium salt.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. mdpi.com The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, lithium salt, FTIR analysis would be expected to show peaks corresponding to the vibrations of its various bonds. The interaction between the lithium ion and the dye molecule can also be investigated, as the coordination of the cation can lead to shifts in the vibrational frequencies of the involved functional groups. researchgate.net

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and can provide valuable information about the molecular structure. For this compound, lithium salt, Raman spectroscopy can be used to identify the characteristic vibrations of the azo groups (-N=N-), aromatic rings, and the sulfonate group. The presence of contaminants or different polymorphic forms can also be detected using this technique. thermofisher.com

Table 2: Expected Vibrational Bands for this compound

Functional Group Expected Wavenumber Range (cm⁻¹) Technique
O-H stretch (from naphthol) 3200-3600 FTIR
Aromatic C-H stretch 3000-3100 FTIR, Raman
N=N stretch (azo group) 1400-1450 Raman
C=C stretch (aromatic) 1450-1600 FTIR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic-level structure of molecules in solution. openmedscience.com Both ¹H and ¹³C NMR are fundamental in characterizing organic compounds like this compound, lithium salt.

¹H NMR spectroscopy provides information about the number and types of protons and their neighboring atoms. For this compound, the spectrum would show distinct signals for the aromatic protons on the benzene (B151609) and naphthalene (B1677914) rings. The chemical shifts and coupling patterns of these protons would allow for the assignment of their specific positions within the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the complete mapping of the carbon framework. The presence of the azo group and the sulfonate group would influence the chemical shifts of the nearby carbon atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment. While obtaining NMR spectra for paramagnetic compounds can be challenging, specialized techniques and instrumentation can provide valuable insights. du.ac.in

Table 3: General Expected ¹H and ¹³C NMR Chemical Shift Ranges

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Aromatic Protons 6.5 - 8.5
¹³C Aromatic Carbons 110 - 160

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Analysis and Solution State Behavior

Electronic absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule and provide insights into its chromophoric system and behavior in solution. researchgate.net

Electronic Absorption Spectroscopy:

The color of this compound is due to its extended conjugated system of aromatic rings and azo groups, which acts as a chromophore. nih.gov UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The spectrum of this compound would exhibit characteristic absorption bands, with the λmax (wavelength of maximum absorption) in the visible region being responsible for its red color. The position and intensity of these bands can be influenced by the solvent polarity and pH, providing information about the solution-state behavior of the dye. acs.org

Fluorescence Spectroscopy:

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many azo dyes are not strongly fluorescent, any emission from this compound, lithium salt, could provide additional information about its excited state properties. The fluorescence spectrum, including the emission wavelength and quantum yield, can be sensitive to the molecular environment. scispace.com

Table 4: Expected Spectroscopic Properties in the UV-Visible Region

Parameter Expected Range/Value
λmax (Visible) ~500 - 530 nm
Molar Absorptivity (ε) High, characteristic of azo dyes

| Fluorescence | Likely weak or non-fluorescent |

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure and Ionic Cocrystal Formation

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. researchgate.net For this compound, lithium salt, single-crystal XRD could provide the definitive three-dimensional structure, including bond lengths, bond angles, and the coordination environment of the lithium ion. uni-muenchen.de This information is crucial for understanding the solid-state packing and intermolecular interactions.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. PXRD can be used to identify the specific crystalline form of this compound, lithium salt, and to detect the presence of any impurities or different polymorphs. Studies on other lithium salts have shown that the lithium ion can have various coordination environments, and XRD is essential for elucidating these details. nih.govnih.gov

The formation of ionic cocrystals, where the lithium cation and the dye anion are co-crystallized with other molecules, can also be investigated using XRD. These studies provide insights into the non-covalent interactions that govern the crystal packing.

Table 5: Crystallographic Data for a Related Lithium Salt

Parameter Value (for (EC)1:LiCF3SO3) crystallography.net
Crystal System Monoclinic
Space Group P 1 21/c 1 crystallography.net
a (Å) 5.156 crystallography.net
b (Å) 10.4912 crystallography.net
c (Å) 16.5902 crystallography.net
β (°) 107.515 crystallography.net

| Cell Volume (ų) | 855.8 crystallography.net |

Table 6: Compound Names Mentioned in the Article

Compound Name
This compound, lithium salt
This compound
Methanol
Acetonitrile
Triethylamine

Computational and Theoretical Investigations of C.i. Acid Red 151, Lithium Salt

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

Quantum chemical calculations are instrumental in elucidating the electronic properties of C.I. Acid Red 151. These calculations can determine the distribution of electrons within the molecule, identify the regions most susceptible to chemical reactions, and explain the origin of its color.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor in determining the electronic absorption properties of the dye. A smaller gap generally corresponds to absorption at longer wavelengths. For azo dyes like this compound, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions, including the azo bridge.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom in the molecule. This information is vital for understanding intermolecular interactions, such as those with solvent molecules or substrate fibers. In this compound, the sulfonate group (–SO₃⁻) carries a significant negative charge, making it a key site for electrostatic interactions.

Table 1: Illustrative Quantum Chemical Properties of a Representative Azo Dye

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.7 eVDetermines the primary electronic transition and color.
Dipole Moment8.5 DIndicates the overall polarity of the molecule.

Density Functional Theory (DFT) Studies on Molecular Conformation, Stability, and Aromaticity

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry and stability of molecules. researcher.life DFT studies can predict the most stable three-dimensional conformation of this compound by optimizing its molecular structure to find the lowest energy arrangement of its atoms.

These studies can also provide insights into the stability of the molecule by calculating its total energy. The tautomeric equilibrium between the azo and hydrazone forms of azo dyes, which can significantly affect their color and properties, can be investigated using DFT. ncsu.edu For this compound, the relative stability of these two forms would depend on factors like solvent and pH.

Aromaticity is another key property that can be assessed using DFT. Aromaticity contributes to the stability and planarity of the dye molecule, which in turn influences its electronic and spectroscopic properties. Indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated to quantify the aromatic character of the different rings within the this compound structure.

Table 2: Illustrative DFT-Calculated Structural Parameters for an Azo Dye

ParameterBondCalculated Value (Å)
Bond LengthC-N (azo)1.43
Bond LengthN=N (azo)1.25
Bond LengthC-S (sulfonate)1.78
Dihedral AnglePhenyl-N=N-Phenyl~0° (for planar conformation)

Molecular Dynamics Simulations of Solvation and Interfacial Interactions (e.g., dye-solvent, dye-substrate)

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. researchgate.net For this compound, MD simulations can model its interactions with solvent molecules (solvation) and with various substrates, such as textile fibers. researchgate.nettul.cz

In an aqueous environment, MD simulations can reveal how water molecules arrange themselves around the dye, particularly around the charged sulfonate group and the polar azo linkage. This solvation shell plays a crucial role in the dye's solubility and stability in solution.

When considering dye-substrate interactions, MD simulations can provide a molecular-level understanding of the dyeing process. tul.cz For example, simulations can model the adsorption of this compound onto a polymer surface, identifying the key intermolecular forces (e.g., electrostatic interactions, van der Waals forces, hydrogen bonding) that govern the binding affinity and orientation of the dye on the substrate. These insights are invaluable for optimizing dyeing conditions and improving the fastness properties of the dye.

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the spectroscopic properties of this compound from first principles. This allows for a theoretical understanding of the dye's color and its response to light.

The electronic absorption spectrum (UV-Visible spectrum) can be simulated by calculating the energies and oscillator strengths of the electronic transitions. The main absorption peak in the visible region, which is responsible for the red color of the dye, can be assigned to a specific electronic transition, typically a π→π* transition involving the delocalized electron system of the molecule.

Vibrational spectra, such as Infrared (IR) and Raman spectra, can also be predicted computationally. By calculating the vibrational frequencies and their corresponding intensities, specific peaks in the experimental spectra can be assigned to the vibrations of particular functional groups within the this compound molecule, such as the N=N stretching of the azo group or the S=O stretching of the sulfonate group. This can aid in the structural characterization of the dye.

Table 3: Illustrative Predicted Spectroscopic Data for a Representative Azo Dye

SpectrumPredicted Peak (λmax or ν)Assignment
UV-Visible~500 nmπ→π* transition
IR~1450 cm⁻¹N=N stretch
IR~1180 cm⁻¹Asymmetric SO₃ stretch
IR~1040 cm⁻¹Symmetric SO₃ stretch

Research on Environmental Remediation and Advanced Degradation Technologies for C.i. Acid Red 151

Adsorption Mechanisms and Adsorbent Material Development for C.I. Acid Red 151 Removal

Adsorption is a widely studied, effective, and flexible method for removing dyes from wastewater. researchgate.netrsc.org The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Research for this compound has focused on developing low-cost, high-efficiency adsorbents and understanding the underlying physicochemical principles of the adsorption process.

Naturally occurring clays (B1170129) and other materials often require modification to enhance their capacity for adsorbing anionic dyes like this compound. researchgate.netpjoes.com

Organo-Modified Clays: Bentonite (B74815) and hectorite (B576562) are layered silicate (B1173343) clays that can be chemically modified to improve their affinity for organic pollutants. researchgate.netnih.gov Natural bentonite has a hydrophilic surface and is more effective at adsorbing cationic dyes. researchgate.net To enhance its capacity for anionic dyes like Acid Red 151, its surface is modified using cationic surfactants. Common modifying agents include cetyldimethylbenzylammonium chloride (CDBA) and cetylpyridinium (B1207926) chloride (CP). researchgate.netnih.gov The synthesis involves an ion-exchange reaction where the inorganic cations in the clay's interlayers are replaced by the large organic cations of the surfactant, creating a more organophilic surface that readily interacts with the dye molecules. researchgate.netpjoes.com This modification has been shown to significantly increase the adsorption capacity for Acid Red 151, with reported capacities as high as 416.66 mg/g for cetylpyridinium chloride-modified bentonite (CP-bent). researchgate.net

Nano-composite Adsorbents: Researchers have synthesized magnetic nano-composites for dye removal, which offer the dual advantage of high adsorption capacity and easy separation from water using a magnetic field. researchgate.net One such material is a MnFe2O4/kaolin (B608303) nano-composite, prepared through a chemical co-precipitation method. researchgate.net Studies have demonstrated that the adsorption capacity of this composite for this compound is significantly greater than that of natural kaolin or MnFe2O4 alone. researchgate.net

Bio-adsorbents: Waste materials from agriculture have been explored as cost-effective adsorbents. Iron-impregnated heat-treated eggshells (Fe-HTES) have been developed as a novel bio-adsorbent for this compound. researchgate.net The raw eggshells are heat-treated and then impregnated with an iron salt solution. This process enhances the material's surface properties and increases its efficiency in removing the anionic dye. researchgate.net Another example includes scales from Curcuma angustifolia, which have been used as a biosorbent, demonstrating a monolayer sorption capacity of 168.91 mg/g for this compound. semanticscholar.org

To understand and optimize the adsorption process, experimental data are often analyzed using equilibrium and kinetic models.

Equilibrium Isotherms: Adsorption isotherms describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium. The Langmuir and Freundlich models are most commonly used. nih.gov

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.gov It is often found to best describe the adsorption of this compound onto modified clays like organo-hectorite and organobentonite, as well as on activated carbon cloth. researchgate.netnih.govresearchgate.net This suggests that the dye forms a single layer on the surface of these adsorbents.

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. nih.gov In some cases, such as the adsorption of this compound onto iron-impregnated eggshells, the Freundlich model provides a better fit, indicating a more complex, heterogeneous surface interaction. researchgate.net

Table 1: Adsorption Isotherm Models and Capacities for this compound

AdsorbentBest Fit IsothermMaximum Adsorption Capacity (q_max, mg/g)Reference
Cetyldimethylbenzylammonium-bentonite (CDBA-bent)Langmuir357.14 researchgate.net
Cetylpyridinium-bentonite (CP-bent)Langmuir416.66 researchgate.net
Cetyldimethylbenzylammonium-hectorite (CDBA-hect)Langmuir208.33 nih.gov
Cetylpyridinium-hectorite (CP-hect)Langmuir169.49 nih.gov
Curcuma angustifolia scalesLangmuir168.91 semanticscholar.org
Iron-impregnated heat treated egg shell (Fe-HTES)Freundlich50 researchgate.net
MnFe2O4/kaolin nano-compositeLangmuirNot explicitly stated, but higher than individual components researchgate.net

Adsorption Kinetics: Kinetic studies describe the rate of dye uptake. The pseudo-second-order kinetic model is frequently found to best represent the adsorption of this compound on various adsorbents, including modified clays and nano-composites. researchgate.netresearchgate.netnih.gov This indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. nih.govbohrium.com The adsorption process is often rapid, with maximum dye removal achieved within minutes for some materials like the MnFe2O4/kaolin composite. researchgate.net

The chemistry of the wastewater, particularly its pH and ionic strength, plays a critical role in the adsorption process. researchgate.net

Effect of pH: The adsorption of this compound, an anionic dye, is highly pH-dependent. researchgate.netnih.govresearchgate.net Studies consistently show that adsorption is most favorable under acidic conditions (typically around pH 2-3). researchgate.netnih.govresearchgate.net At low pH, the surface of adsorbents like modified clays and metal oxides becomes more positively charged due to the protonation of functional groups. nii.ac.jp This enhances the electrostatic attraction between the positively charged adsorbent surface and the negatively charged anionic dye molecules, leading to higher removal efficiency. researchgate.netnii.ac.jp As the pH increases, the adsorbent surface becomes less positive or even negatively charged, causing increased electrostatic repulsion and a decrease in adsorption. nii.ac.jp

Effect of Ionic Strength: The presence of other ions in the solution can affect adsorption efficiency. For this compound, the presence of sulfate (B86663) ions has been shown to significantly decrease adsorption onto a MnFe2O4/kaolin composite, whereas chloride ions had a minimal effect. researchgate.net This is attributed to competition between the sulfate anions and the anionic dye molecules for the active adsorption sites on the adsorbent surface. researchgate.netnii.ac.jp

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. ekb.egresearchgate.net AOPs have proven to be highly effective in decolorizing and mineralizing resilient azo dyes like this compound, converting them into simpler, less harmful compounds such as CO2 and water. ekb.egekb.eg

Several AOP systems have been investigated for the degradation of this compound. ekb.egekb.egmetu.edu.tr

H₂O₂/UV: This system involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate hydroxyl radicals. The efficiency is dependent on the H₂O₂ concentration and pH. ekb.eg Applying UV radiation enhances the breakdown of the dye compared to using H₂O₂ alone. ekb.eg

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with the dye molecule or decompose to form hydroxyl radicals, especially at higher pH values. metu.edu.trpjoes.com Ozonation has been shown to be effective for color removal, with efficiency increasing with the ozone dose. metu.edu.tr

Fenton and Photo-Fenton (H₂O₂/Fe²⁺ and H₂O₂/Fe²⁺/UV): The Fenton process uses a mixture of hydrogen peroxide and a ferrous iron catalyst to produce hydroxyl radicals. ekb.eg The reaction is typically most efficient in acidic conditions. ekb.eg The efficacy can be significantly accelerated by UV radiation in the photo-Fenton process, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, allowing for the catalytic cycle to continue and generate more radicals. ekb.egekb.eg For this compound, the photo-Fenton system achieved 96.8% removal under optimized conditions. ekb.eg

Combined Systems (O₃/H₂O₂/UV): Combining multiple AOP components can have a synergistic effect, leading to much higher degradation rates. The peroxone process (O₃/H₂O₂) has been studied, with an optimal initial molar ratio of H₂O₂ to O₃ found to be 0.5 for maximizing treatment efficiency. metu.edu.tr The most effective system reported for the complete removal of this compound is the UV/O₃/H₂O₂ combination, which can achieve complete decolorization within a few minutes. ekb.egekb.eg

Table 2: Efficacy of Different AOPs for this compound Degradation

AOP SystemKey Findings / Removal EfficiencyReference
H₂O₂/UVUV radiation enhances dye breakdown. Max removal at 80 mM H₂O₂. ekb.eg
Fenton (H₂O₂/Fe²⁺)Efficiency is dependent on the H₂O₂/Fe²⁺ ratio; optimal ratio found to be 20:1. ekb.eg
Photo-Fenton (UV/H₂O₂/Fe²⁺)96.8% removal. UV radiation accelerates the Fenton reaction. ekb.eg
Ozonation (O₃)Effective for decolorization. Follows first-order kinetics with respect to ozone at pH 2.5 and 7. metu.edu.tr
Peroxone (O₃/H₂O₂)Higher color and COD removal at pH 2.5 and 7 compared to pH 10. Best H₂O₂/O₃ ratio is 0.5. metu.edu.tr
UV/O₃/H₂O₂The most effective system, achieving complete decolorization in approximately 15 minutes. ekb.eg
Electron Beam IrradiationAbsorption bands of AR151 decreased rapidly at a 1 kGy dose and disappeared almost completely at 9 kGy. nstri.ir

The degradation of this compound in AOPs is driven by the generation of powerful radical species. ekb.egresearchgate.net

Generation of Hydroxyl Radicals (•OH): The hydroxyl radical is the primary oxidant in most AOPs and can be generated through several pathways:

Fenton's Reagent: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ ekb.egresearchgate.net

UV/H₂O₂: H₂O₂ + hv (UV light) → 2 •OH mdpi.com

Ozonation: In aqueous solutions, ozone can decompose, particularly under alkaline conditions, through a complex chain reaction mechanism to produce •OH. metu.edu.triwaponline.com

Peroxone (O₃/H₂O₂): The reaction between ozone and hydrogen peroxide (specifically its conjugate base, HO₂⁻) accelerates the formation of •OH. metu.edu.triwaponline.com

Reaction Pathways: Once generated, the hydroxyl radicals, being highly electrophilic, attack the electron-rich sites of the this compound molecule. mdpi.com The degradation process is not a single-step reaction but a complex series of events:

Initiation: The AOP generates hydroxyl radicals. mdpi.com

Attack on Chromophore: The •OH radicals attack the azo bond (-N=N-), which is responsible for the dye's color. This initial attack leads to the rapid decolorization of the solution. ekb.eg The aromatic rings of the naphthalene (B1677914) and benzene (B151609) structures in the dye are also susceptible to radical attack.

Fragmentation: The initial attack breaks the large dye molecule into smaller organic intermediates, such as organic acids, aldehydes, and aromatic byproducts. ekb.eg

Mineralization: If the reaction is allowed to proceed to completion, these smaller intermediates are further oxidized by the continuous supply of hydroxyl radicals, ultimately leading to their complete conversion into carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (SO₄²⁻) and nitrate (B79036) (NO₃⁻). ekb.eg Mineralization studies on this compound have shown that a significant percentage of the initial dye can be transformed into CO₂.

Kinetic Modeling and Optimization Strategies for AOPs in Dye Remediation

Advanced Oxidation Processes (AOPs) represent a powerful strategy for the remediation of wastewater containing recalcitrant dyes like this compound. ekb.egekb.eg The efficacy of these processes, which convert organic pollutants into simpler substances like carbon dioxide and water, hinges on the generation of highly reactive species, most notably hydroxyl radicals (•OH). ekb.egnih.gov The optimization of AOPs involves a careful study of various operational parameters to maximize degradation efficiency.

Optimization studies have focused on various AOPs, including Fenton and photo-Fenton processes. In the Fenton process, the ratio of hydrogen peroxide (H₂O₂) to ferrous iron (Fe²⁺) is a critical parameter. For the degradation of a 10 mg/L solution of Acid Red 151, the optimal H₂O₂/Fe²⁺ ratio was found to be 20:1, which resulted in a 96.8% removal rate when assisted by UV radiation in the photo-Fenton process. ekb.eg The combination of different AOPs, such as UV/O₃/H₂O₂, has been shown to be particularly effective, leading to the complete removal of the dye within minutes. ekb.eg

ProcessReactantsKey FindingsReference
OzonationO₃, Acid Red 151Reaction is first order with respect to both dye and ozone (overall order of 2) at pH 2.5, 7, and 10. metu.edu.tr
PeroxoneO₃/H₂O₂The optimal initial molar ratio of H₂O₂ to O₃ was found to be 0.5 for maximum color and COD removal. metu.edu.tr
Photo-FentonH₂O₂/Fe²⁺, UV LightMaximum removal (96.8%) achieved at an H₂O₂/Fe²⁺ ratio of 20:1 under UV radiation. ekb.eg

Photocatalytic Degradation of this compound

Photocatalysis has emerged as an economical and environmentally friendly method for degrading organic contaminants in water. mdpi.com This heterogeneous process typically utilizes a solid semiconductor photocatalyst that, upon absorbing light energy, initiates the degradation of pollutants. nih.gov

Development and Characterization of Semiconductor Photocatalysts (e.g., TiO₂, polymorphs, Fe-doped titania, Covalent Organic Framework-based materials)

The performance of photocatalysis is fundamentally dependent on the photocatalyst material. Research has explored various semiconductors for the degradation of dyes like Acid Red 151.

Titanium Dioxide (TiO₂) Polymorphs : TiO₂ is a widely used photocatalyst due to its low cost, non-toxicity, and strong oxidizing nature. lidsen.com It exists in several crystalline forms, with anatase and rutile being the most studied for photocatalysis. lidsen.com Studies on the photocatalytic degradation of Acid Red 151 have shown that the efficiency is dependent on the TiO₂ polymorph used. lidsen.comlidsen.com For instance, the effect of adding H₂O₂ to the reaction system varied significantly between anatase and rutile forms. With anatase TiO₂, the degradation efficiency of similar azo dyes decreased as H₂O₂ concentration increased. lidsen.com Conversely, with rutile TiO₂, the efficiency was enhanced up to a certain H₂O₂ concentration before decreasing. lidsen.com This highlights the distinct surface reaction mechanisms occurring on different crystal faces of TiO₂.

Fe-doped Titania : To enhance the photocatalytic activity of TiO₂ under visible light, doping with metal ions has been investigated. Iron (Fe) is a common dopant used to modify the electronic structure of titania. arabjchem.orgmdpi.com Doping TiO₂ with Fe³⁺ ions can create defects in the titanium lattice, leading to a decrease in the band gap energy and a shift in light absorption towards the visible region. arabjchem.orgmdpi.com Fe-doped TiO₂ has demonstrated higher photocatalytic activity for the degradation of various dyes compared to undoped TiO₂. arabjchem.orgmdpi.com The Fe³⁺ ions can act as electron traps, which promotes the separation of photogenerated electron-hole pairs and reduces their recombination rate, thereby increasing quantum efficiency. mdpi.commdpi.com For example, Fe-N co-doped TiO₂ showed a narrowed band gap of 2.7 eV and achieved approximately 90% discoloration of Acid Orange 7 dye under visible light in 60 minutes. arabjchem.org

Covalent Organic Framework-based (COF) Materials : COFs are a class of porous crystalline polymers with highly tunable structures, large surface areas, and excellent chemical stability. mdpi.comresearchgate.netrsc.org Their periodic π-conjugated systems provide pathways for efficient charge transport, making them promising candidates for photocatalysis. mdpi.comcjcatal.comacs.org By incorporating electron donor-acceptor units into the framework, the separation of photogenerated charge carriers can be significantly promoted. mdpi.com While specific studies on Acid Red 151 are emerging, COFs have shown remarkable efficiency in degrading other dyes. For instance, a thiazolo[5,4-d]thiazole-based COF demonstrated the ability to degrade 99.76% of Rhodamine B in 60 minutes under visible light. mdpi.com The high porosity and designable framework of COFs offer significant potential for developing next-generation photocatalysts for dye remediation. researchgate.netrsc.org

PhotocatalystKey CharacteristicsPerformance HighlightsReference
TiO₂ (Anatase & Rutile) Different crystalline structures with distinct surface properties.Degradation efficiency of AR151 is dependent on the polymorph, especially in the presence of H₂O₂. lidsen.comlidsen.com
Fe-doped TiO₂ Narrowed band gap, enhanced visible light absorption, reduced electron-hole recombination.Fe-N co-doped TiO₂ achieved ~90% discoloration of a similar azo dye under visible light. arabjchem.org
Covalent Organic Frameworks (COFs) High porosity, large surface area, tunable electronic properties, excellent charge carrier mobility.A TzTz-based COF degraded >99% of Rhodamine B in 60 minutes. mdpi.com

Investigation of Photocatalytic Reaction Mechanisms (e.g., hole-electron scavenging, active oxygen species)

The fundamental mechanism of heterogeneous photocatalysis involves several key steps. nih.govacs.org When a semiconductor photocatalyst like TiO₂ absorbs a photon with energy greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB. acs.orgiitm.ac.in

These charge carriers can either recombine or migrate to the catalyst surface to initiate redox reactions. The holes in the VB are powerful oxidants and can directly oxidize adsorbed dye molecules. researchgate.net Alternatively, they can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which are non-selective and can degrade a wide range of organic pollutants. acs.org Meanwhile, electrons in the CB can react with adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), another key reactive oxygen species (ROS) involved in the degradation process. mdpi.com

To elucidate the dominant degradation pathway for a specific pollutant, scavenger experiments are often employed. In the photocatalytic degradation of Acid Red 151 and similar azo dyes using a TiO₂ microreactor system, the addition of scavengers for holes (potassium iodide) and electrons (p-benzoquinone) was investigated. lidsen.comlidsen.com The results indicated that the electron scavenger had a much greater inhibitory effect on the dye degradation efficiency than the hole scavenger. lidsen.com This suggests that the reductive pathway initiated by conduction band electrons, likely through the formation of superoxide radicals, plays a more significant role than direct oxidation by valence band holes in this particular system. lidsen.com Scavenger experiments with a COF photocatalyst for Rhodamine B degradation similarly identified superoxide radicals (•O₂⁻) and singlet oxygen (¹O₂) as the main active species. mdpi.com

Influence of Reactor Design (e.g., microreactors) on Degradation Efficiency

The use of a microreactor has been specifically investigated for the photocatalytic degradation of this compound. lidsen.comlidsen.com In these studies, a TiO₂ film was coated onto a glass plate which formed one side of the microreactor. lidsen.com This setup allowed for efficient irradiation of the catalyst and continuous flow of the dye solution. The research confirmed that the degradation efficiency within the microreactor was highly dependent on the type of TiO₂ polymorph (anatase or rutile) used, as well as the concentration of additives like hydrogen peroxide. lidsen.com The ability to conduct such studies under continuous flow conditions with precise control over parameters makes microreactors a valuable tool for determining intrinsic reaction kinetics and optimizing the degradation process. researchgate.netaijr.org

Electrochemical Treatment Methods for this compound

Electrochemical methods are another promising avenue for the treatment of textile wastewater, offering high efficiency and amenability to automation without the need for additional chemical reagents in some cases. core.ac.uk

Electrocoagulation Studies and Electrode Performance

Electrocoagulation (EC) is an electrochemical process where coagulating agents are generated in situ through the electrolytic oxidation of a sacrificial anode, typically made of iron (Fe) or aluminum (Al). core.ac.uk When a direct current is applied, the anode dissolves, releasing metal ions (e.g., Fe²⁺/Fe³⁺ or Al³⁺) into the wastewater. core.ac.uk These ions immediately hydrolyze to form a series of metal hydroxides and polymeric species that are highly effective at destabilizing and aggregating suspended particles and adsorbing dissolved pollutants like dyes. mdpi.com Simultaneously, electrolysis of water at the cathode produces hydrogen gas and hydroxide ions, which aids in the flotation of the agglomerated flocs. mdpi.com

Studies have demonstrated the effectiveness of EC for removing various dyes from water. ascelibrary.orgsbu.ac.ir The performance of the EC process is highly dependent on parameters such as the electrode material, current density, pH, and electrolysis time. core.ac.ukresearchgate.net For instance, in the treatment of Acid Violet 17, iron electrodes were found to be more efficient than aluminum electrodes, achieving 95% dye removal. ascelibrary.org In a study on Acid Red 37, a structurally similar azo dye, EC with iron electrodes achieved high removal efficiency at a neutral pH of 7 and a current density of 30 mA/cm². sbu.ac.ir While detailed studies focusing solely on this compound are limited, the principles and findings from research on other azo dyes are directly applicable, positioning electrocoagulation as a viable treatment technology. researchgate.netmuk.ac.ir

Electrode MaterialTypical Operating pHAdvantagesDisadvantages/ConsiderationsReference
Iron (Fe) Wide range, effective in neutral pHOften more efficient for certain dyes; flocs can be denser.Can lead to secondary pollution from residual iron if not managed. ascelibrary.orgsbu.ac.ir
Aluminum (Al) Acidic to neutralProduces stable flocs; widely available.Can be less efficient than iron for some pollutants; passivation can occur. ascelibrary.orgresearchgate.net

Anodic Oxidation and Electrocatalytic Approaches for Dye Mineralization

Anodic oxidation and other electrocatalytic methods are emerging as effective technologies for the treatment of wastewater containing synthetic dyes like this compound. These processes utilize the power of electrochemistry to break down the complex and often recalcitrant molecules of azo dyes into simpler, less harmful substances. The core principle of anodic oxidation involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of an anode. These radicals are powerful oxidizing agents that can non-selectively attack and degrade organic pollutants.

The effectiveness of these electrochemical advanced oxidation processes (EAOPs) is significantly influenced by the choice of anode material. researchgate.net Boron-doped diamond (BDD) anodes have shown superior performance compared to traditional materials like platinum (Pt). researchgate.net The higher oxidation power of BDD anodes leads to more efficient mineralization of the dye, meaning a more complete conversion of the organic carbon in the dye molecule to carbon dioxide (CO2). researchgate.netnih.gov

Research on the degradation of a similar azo dye, Acid Red 1, has demonstrated that combining anodic oxidation with other electrochemical processes, such as electro-Fenton (EF) and photoelectro-Fenton (PEF), can further enhance degradation efficiency. researchgate.net In the electro-Fenton process, hydrogen peroxide (H2O2) is generated at the cathode and reacts with added ferrous ions (Fe2+) to produce hydroxyl radicals in the bulk solution, supplementing the radicals produced at the anode. researchgate.net The photoelectro-Fenton process incorporates UVA irradiation, which facilitates the photolysis of certain persistent intermediates, leading to almost complete mineralization. researchgate.net

The current density applied during electrolysis is a critical operational parameter. Increasing the current density generally accelerates both the decolorization and mineralization of the dye due to the increased production of hydroxyl radicals. researchgate.net However, this can also lead to a decrease in the mineralization current efficiency, indicating a trade-off between the speed of degradation and the energy consumed. researchgate.net

Studies on various azo dyes have shown that electrocatalytic systems can achieve high removal efficiencies for both color and total organic carbon (TOC). For instance, the electrocatalytic degradation of Acid Red 27 using a nano V/TiO2 electrode as the anode resulted in up to 99% color removal and 76% TOC removal. mdpi.com Similarly, the electrocatalytic oxidation of Acid Red 1 using a cobalt phthalocyanine (B1677752) modified activated carbon fiber anode proved effective in destroying the azo linkage and further mineralizing the molecule into smaller compounds like maleic acid and succinic acid. sciengine.com

The final products of complete mineralization are typically harmless inorganic substances such as carbon dioxide, water, ammonium (B1175870) (NH4+), nitrate (NO3−), and sulfate (SO42−) ions. researchgate.net The identification of various aromatic intermediates, hydroxylated compounds, and desulfonated derivatives during the degradation process helps in understanding the complex reaction pathways involved in the breakdown of these dyes. researchgate.net

Interactive Data Table: Performance of Different Anode Materials in Electrochemical Oxidation

Anode MaterialTarget DyeRemoval EfficiencyKey FindingsReference
Boron-Doped Diamond (BDD)Acid Red 1High mineralizationSuperior oxidation power compared to Pt. researchgate.net researchgate.net
Platinum (Pt)Acid Red 1Lower mineralization than BDDLess effective for complete dye degradation. researchgate.net researchgate.net
Nano V/TiO2Acid Red 2799% color, 76% TOCEffective for both color and organic carbon removal. mdpi.com mdpi.com
Cobalt Phthalocyanine modified Activated Carbon FiberAcid Red 1High removal rateEfficiently destroys the azo linkage and aromatic rings. sciengine.com sciengine.com

Biological and Hybrid Degradation Approaches

Biological methods, often used in conjunction with physicochemical processes, offer a more environmentally friendly and potentially cost-effective alternative for the remediation of dye-contaminated wastewater. These approaches harness the metabolic capabilities of microorganisms to decolorize and degrade dye molecules.

Anaerobic Decolorization Mechanisms and Identification of Degradation Products

The initial and crucial step in the biological degradation of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). This process, known as decolorization, typically occurs under anaerobic (oxygen-deficient) conditions. mdpi.com The azo bond is the chromophore responsible for the dye's color, and its cleavage results in the formation of colorless aromatic amines. mdpi.com

Various microorganisms, including bacteria and fungi, possess enzymes called azoreductases that catalyze this reductive cleavage. gjesm.netmdpi.com The efficiency of this process can be influenced by several factors, including the type of microbial consortium, pH, temperature, and the presence of co-substrates that can act as electron donors. nih.govmdpi.com For instance, research on the decolorization of Direct Red 81 by a halotolerant bacterial mixed culture showed that azoreductase was the primary enzyme responsible for color removal and that the process was effective over a wide range of pH and temperatures. nih.gov

While anaerobic decolorization is effective in removing the color of the wastewater, the resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule. mdpi.com Therefore, a subsequent aerobic treatment step is often necessary to degrade these amines completely. mdpi.com

Synergistic Effects in Combined Biological and Physicochemical Processes

Combining biological and physicochemical treatment methods can lead to synergistic effects, resulting in more efficient and complete degradation of azo dyes. This hybrid approach aims to overcome the limitations of each individual process.

For example, a preliminary physicochemical treatment, such as ozonation or advanced oxidation processes, can be used to partially oxidize the complex dye molecules, making them more amenable to subsequent biological degradation. Research has shown that pre-ozonation of an aqueous solution of Acid Red 151 followed by an activated sludge process can be an effective treatment strategy.

Conversely, a biological pretreatment can be used to decolorize the wastewater, followed by a physicochemical process to remove the persistent aromatic amines. A study on the aerobic degradation of this compound in a sequencing batch biofilter suggested that anaerobic biotransformations occurring within the porous volcanic rock packing contributed to 14-16% of the decolorization. nih.gov This indicates that even in a predominantly aerobic system, anaerobic microenvironments can play a role in the initial breakdown of the dye.

The combination of different processes can lead to a higher degree of mineralization and a significant reduction in chemical oxygen demand (COD), biological oxygen demand (BOD), and total organic carbon (TOC). researchgate.net For instance, a hybrid system using an Eleocharis-manganese peroxidase enzyme layered hybrid demonstrated a high removal rate and complete degradation of toxic azo dyes into non-toxic products. researchgate.net The synergistic effect in such systems can be attributed to the increased concentration of reactive radicals and the complementary action of different degradation mechanisms. rsc.org

Microbial fuel cells (MFCs) represent another innovative hybrid approach where the anaerobic degradation of azo dyes is coupled with bioelectricity generation. researchgate.net In this system, the electrons released during the oxidation of organic matter (and sometimes the dye itself) are transferred to an anode, generating an electrical current. The intermediate products from the initial decolorization can then be further mineralized. researchgate.net

Interactive Data Table: Degradation Products of this compound and Related Azo Dyes

Original DyeTreatment MethodIdentified Degradation ProductsReference
This compoundFungal Decolorization (Aspergillus niger)α-naphthol, sulfanilic acid, aniline researchgate.net
Acid Red 1Anodic Oxidation/Electro-FentonVarious aromatic intermediates, carboxylic acids researchgate.net
Acid Red 1Electrocatalytic OxidationMaleic acid, succinic acid sciengine.com

Analytical Method Development for Detection, Quantification, and Purity Assessment

Methodologies for Detection and Quantification of C.I. Acid Red 151 in Environmental Matrices

The detection and quantification of this compound in complex environmental matrices such as water and soil are critical for monitoring its presence and potential impact. Due to the compound's ionic and non-volatile nature, the most effective analytical techniques are based on liquid chromatography coupled with mass spectrometry. mdpi.comepa.gov

Advanced sample preparation is often required to extract and concentrate the analyte from the environmental matrix and to minimize interferences. mdpi.com Solid-Phase Extraction (SPE) is a predominant method, utilizing various sorbents to isolate dyes from aqueous samples. mdpi.comfda.gov For instance, an acidic extract of a sample can be applied to a polyamide column, washed, and then the dye can be eluted using an ammoniated ethanol (B145695) solution. fda.gov Another approach involves using organobentonite clay, which has been shown to effectively adsorb this compound. medchemexpress.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary separation techniques. fda.govresearchgate.net These methods are typically coupled with Diode Array Detection (DAD) or a mass spectrometer (MS) for sensitive and specific detection. fda.govmfa.org Atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI), are particularly well-suited for analyzing sulfonated azo dyes like Acid Red 151. epa.gov ESI-MS analysis of monosulfonated azo dyes typically yields an [M-H]⁻ or [M-Na]⁻ anion with minimal fragmentation, allowing for clear identification and quantification. epa.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a method of choice for environmental analysis, providing high sensitivity and selectivity for detecting trace levels (ng/L to µg/L) of contaminants. mdpi.com While less common for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for analyzing pollutants in wastewater after appropriate derivatization, though it is more suited for volatile and semi-volatile compounds. mdpi.com

Table 1: HPLC-MS Parameters for this compound Analysis

Parameter Description Source
Chromatography System HPLC or UPLC fda.govmfa.org
Column Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 5µm) mfa.org
Mobile Phase Gradient of (A) Triethylamine (TEA) buffer and (B) Methanol (B129727) mfa.org
Flow Rate 0.2 - 0.3 mL/min mfa.org
Detector Diode Array Detector (DAD) and/or Mass Spectrometer (MS) mfa.org
Ionization Source Electrospray Ionization (ESI), negative or positive mode epa.govmfa.org

| Mass Analyzer | Ion Trap or Tandem Mass Spectrometry (MS/MS) | mdpi.commfa.org |

Purity Assessment and Impurity Profiling of this compound, Lithium Salt, and Related Organic Lithium Compounds

Ensuring the quality of this compound, lithium salt, involves a detailed assessment of its purity and the identification of any impurities. lcms.cz Impurities can arise from the manufacturing process, such as unreacted starting materials, by-products from side reactions, or degradation products. wdh.ac.id

Chromatographic Methods for Purity Evaluation

Chromatographic techniques are central to evaluating the purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is a standard method for separating the main dye component from organic impurities. researchgate.netmfa.org The principle relies on the differential partitioning of the compound and its impurities between a stationary phase (e.g., C18) and a mobile phase. mfa.org

The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more detailed impurity profile, LC-MS is employed. epa.govlcms.cz Mass spectrometry can provide the molecular weights of impurities, and tandem MS (MS/MS) can yield structural information through collision-induced dissociation (CID), which helps in their identification. epa.gov For example, thermospray LC/MS has been used to identify impurities in other dyes by detecting ions that were not part of the main compound's fragmentation pattern. epa.gov

Table 2: Chromatographic Conditions for Purity Analysis

Parameter Method Details Source
Technique HPLC / UPLC For separation of the main compound and organic impurities. fda.govmfa.org
Stationary Phase Reversed-phase C18 column Standard for non-polar to moderately polar analytes. mfa.org
Detection DAD / UV-Vis For quantification based on absorbance at specific wavelengths (e.g., 450-620 nm). fda.gov

| Identification | LC-MS/MS | For identification of impurities based on mass-to-charge ratio and fragmentation patterns. | epa.govlcms.cz |

Spectroscopic Techniques for Impurity Detection (e.g., trace metal ions)

Beyond organic impurities, the presence of inorganic impurities, particularly trace metal ions, is a key aspect of purity assessment. The analysis of the lithium salt specifically requires confirmation of the correct cation and quantification of other potentially present metal ions.

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for the determination of trace metals. amecj.com These methods offer high sensitivity and can quantify specific metals down to parts-per-million (ppm) or even parts-per-billion (ppb) levels. wdh.ac.idamecj.com For instance, ICP-MS can be used to determine the presence of heavy metals like lead (Pb) or chromium (Cr), which might be present as contaminants from the manufacturing process. amecj.com

UV-visible spectroscopy can be used to confirm the identity of the dye and check for impurities that alter the absorption spectrum. researchgate.net The technique is based on the principle that the dye has a characteristic maximum absorbance wavelength (λmax). Deviations from the standard spectrum can indicate the presence of impurities. Colorimetry, a related technique, can quantify the color intensity, which is directly related to the concentration of the pure dye. researchgate.net

Development of Specific Sensing Platforms for the Compound (if applicable)

While specific sensing platforms developed exclusively for this compound are not widely reported, the development of sensors for azo dyes and related compounds is an active area of research. These platforms offer the potential for rapid, on-site, and cost-effective detection, which is advantageous for environmental monitoring. acs.org

Electroanalytical methods represent a promising approach for developing such sensors. acs.org Techniques like voltammetry can be used to detect electroactive species, such as the azo group (-N=N-) in Acid Red 151. By immobilizing a specific receptor on an electrode surface, a sensor can be designed to selectively bind to the dye, generating a measurable electrical signal proportional to its concentration.

The principles used in developing biosensors and chemical sensors for other dyes and organic pollutants could be adapted for this compound. This could involve using specific antibodies, molecularly imprinted polymers (MIPs), or other recognition elements that provide the required selectivity for the target molecule. researchgate.net

Conclusion and Future Research Perspectives

Challenges and Opportunities in the Synthesis and Scalable Production of C.I. Acid Red 151, Lithium Salt

The industrial-scale synthesis of this compound, lithium salt, while based on the established principles of azo dye chemistry, introduces unique challenges and opportunities centered around the use of lithium.

Challenges:

Another critical aspect is the stoichiometric precision required during the introduction of the lithium cation. The use of lithium hydroxide (B78521) or other lithium salts to facilitate the final salt formation necessitates stringent pH and temperature control to prevent the formation of unwanted isomers or by-products. Translating these precise conditions from a laboratory setting to a large-scale industrial reactor presents considerable engineering challenges related to mixing efficiency, heat transfer, and process monitoring. Furthermore, the treatment of effluent containing lithium ions requires specialized and potentially costly environmental remediation strategies to comply with increasingly strict discharge regulations.

Opportunities:

Despite these challenges, the synthesis of the lithium salt of this compound offers promising opportunities. The lithium counter-ion is known to impart enhanced solubility in certain polar organic solvents compared to its sodium analogue. This property could be instrumental in developing novel, non-aqueous dyeing processes, which are of growing interest for their potential to reduce water consumption and dye hydrophobic textiles more effectively.

Moreover, the smaller ionic radius and higher charge density of the lithium ion can influence the crystalline structure and aggregation behavior of the dye molecules in solution and on substrates. This provides a unique opportunity to fine-tune the tinctorial strength, lightfastness, and other critical performance characteristics of the dye. There is also a significant opportunity for research into greener synthetic pathways . The development of enzymatic or chemo-enzymatic routes for the synthesis of this compound, lithium salt could lead to more sustainable and economically viable production methods.

Synthesis ParameterChallengeOpportunity
Purity Risk of mixed alkali metal salt formation.Potential for higher purity leading to specialized applications.
Process Control Strict pH and temperature control required.Fine-tuning of reaction conditions to control isomer formation.
Scalability Maintaining consistency in large-scale reactors.Development of continuous flow synthesis processes.
Solubility Potential for precipitation in certain solvents.Enhanced solubility in specific organic solvents for novel applications.
Environmental Treatment of lithium-containing effluent.Exploration of greener, water-free synthetic routes.

Advanced Mechanistic Studies on Degradation and Interfacial Interaction Pathways

A thorough understanding of the degradation mechanisms and interfacial interactions of this compound, lithium salt is crucial for predicting its environmental fate and optimizing its performance in various applications.

Degradation Pathways:

The degradation of this compound, lithium salt can proceed through several pathways, with the azo linkage (-N=N-) being the most susceptible part of the molecule. Photodegradation , initiated by exposure to UV or visible light, can lead to the cleavage of this bond, resulting in the formation of aromatic amines and other smaller organic molecules. The role of the lithium counter-ion in influencing the photostability of the dye is an area that warrants detailed investigation, as it may affect the excited-state lifetime and degradation quantum yield.

Chemical degradation , particularly through advanced oxidation processes (AOPs), involves the reaction of the dye with highly reactive species such as hydroxyl radicals. Mechanistic studies in this area would focus on identifying the initial sites of attack on the dye molecule and elucidating the subsequent reaction cascades that lead to its complete mineralization. The influence of the lithium ion on the kinetics of these degradation processes is a key research question. Biodegradation under anaerobic conditions typically involves the reductive cleavage of the azo bond by microorganisms, followed by the aerobic degradation of the resulting aromatic amines. Identifying specific microbial consortia capable of degrading this compound, lithium salt and understanding the enzymatic machinery involved are important research goals.

Interfacial Interaction Pathways:

The performance of this compound, lithium salt as a dye is fundamentally governed by its interactions at the solid-liquid interface. During the dyeing of protein fibers like wool or synthetic fibers like nylon, the dye anions adsorb onto positively charged sites on the polymer chains. The nature of the counter-ion can significantly influence the dye's aggregation state in the dyebath and its adsorption isotherm on the substrate. The smaller, "harder" lithium cation may lead to different dye aggregation numbers and a different packing of the dye molecules on the fiber surface compared to the larger, "softer" sodium cation, potentially impacting the final color depth and fastness properties.

Furthermore, the interaction of the dye with other components in a formulation, such as surfactants and polymers , is critical. These interactions can lead to the formation of dye-surfactant complexes or dye-polymer aggregates, which can alter the dye's solubility, spectral properties, and bioavailability. Advanced spectroscopic and scattering techniques can be employed to probe these interfacial phenomena at a molecular level.

Exploration of Novel Academic Applications for this compound, Lithium Salt, Leveraging the Specific Properties of the Lithium Counter-ion

The unique properties conferred by the lithium counter-ion pave the way for the exploration of this compound, lithium salt in several novel academic and technological domains beyond its traditional role as a colorant.

One promising area is in the development of electrochemical sensors . The reversible redox chemistry of the azo group can be harnessed to create sensors for the detection of various analytes. The specific ion-pairing characteristics of the lithium cation could be exploited to modulate the electrochemical potential of the dye, enabling the design of sensors with enhanced selectivity and sensitivity.

The enhanced solubility of this compound, lithium salt in certain organic solvents makes it an attractive candidate for applications in non-aqueous systems . This could include its use as a colorant in specialty inks, coatings, and plastics where compatibility with an organic matrix is required. Furthermore, it could serve as a probe molecule in fundamental studies of lithium-ion transport in non-aqueous electrolytes, which are central to the performance of lithium-ion batteries. The dye's distinct color and electrochemical signature could be used to visualize and quantify lithium-ion concentration gradients and to study the complex interfacial phenomena occurring at the electrode-electrolyte interface.

Another exciting avenue of research is in the field of photo-responsive materials . The azo group in this compound can undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength. This photo-switching behavior can be harnessed to create materials whose optical, mechanical, or chemical properties can be controlled by light. The interaction of the lithium counter-ion with the different isomeric forms of the dye could influence the kinetics and efficiency of the photo-isomerization process, offering a handle to tune the material's response.

Application AreaLeveraging Property of Lithium Counter-ionPotential Research Focus
Electrochemical Sensors Specific ion-pairing and influence on redox potential.Development of selective sensors for metal ions or organic molecules.
Non-aqueous Systems Enhanced solubility in organic solvents.Use in specialty inks, coatings, and as a probe for lithium-ion battery research.
Photo-responsive Materials Influence on the kinetics of trans-cis isomerization.Creation of materials with light-tunable optical and mechanical properties.

Q & A

Q. What are the established synthetic routes for preparing C.I. Acid Red 151, lithium salt from its acid form?

The lithium salt is synthesized via neutralization of the parent acid (this compound) with lithium hydroxide. Key steps include:

  • Stoichiometric neutralization in aqueous or alcoholic media under pH control (pH 7–9).
  • Refluxing at 60–80°C for 2–4 hours to ensure complete salt formation.
  • Purification by recrystallization using ethanol-water mixtures to remove unreacted reagents. Characterization involves elemental analysis (Li content verification), FTIR (azo group integrity), and UV-Vis spectroscopy (chromophore stability assessment) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, lithium salt?

Essential techniques include:

  • UV-Vis Spectroscopy : Determines λmax to confirm electronic transitions consistent with azo dye structures.
  • FTIR : Identifies functional groups (e.g., -N=N-, sulfonic acid groups) and cation coordination effects.
  • NMR (1H/13C) : Maps aromatic proton environments and lithium-induced shifts.
  • XRD : Compares crystallinity with sodium/potassium analogs to confirm cation substitution .

Q. What are the pH-dependent stability profiles of this compound, lithium salt, and how are they experimentally determined?

Stability is assessed via:

  • Accelerated aging studies : Buffered solutions (pH 2–12) are monitored using HPLC with UV detection.
  • Kinetic analysis : Arrhenius plots predict degradation rates under varying pH.
  • Comparative studies : Sodium salt controls isolate cation-specific effects. Critical degradation thresholds (e.g., rapid hydrolysis above pH 10) are identified .

Advanced Research Questions

Q. How should researchers design experiments to investigate the thermal degradation mechanisms of this compound, lithium salt in polymer matrices?

A robust experimental framework includes:

  • Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating (e.g., 10°C/min in N₂).
  • Evolved Gas Analysis (EGA-GC/MS) : Captures volatile degradation products.
  • In-situ FTIR : Tracks real-time structural changes (e.g., azo bond cleavage).
  • Control experiments : Compare lithium vs. sodium salts to differentiate cation impacts. Triplicate runs ensure reproducibility .

Q. What methodological approaches address conflicting reports on the solvatochromic behavior of this compound, lithium salt in polar aprotic solvents?

To resolve discrepancies:

  • Standardize solvent purity (HPLC-grade) and degas protocols to eliminate oxygen/water interference.
  • Use temperature-controlled spectrophotometry (±0.1°C) to account for thermal effects.
  • Apply multiple solvent polarity scales (e.g., ET(30), Kamlet-Taft) for correlation analysis.
  • Validate findings via comparative studies with structurally similar azo dyes. Statistical tools (e.g., ANOVA) identify significant variations .

Q. How can researchers optimize the electrochemical performance of this compound, lithium salt as a cathode material in lithium-ion batteries?

Optimization strategies include:

  • Composite fabrication : Blend with conductive carbon (e.g., Super P) and PVDF binder (70:20:10 wt%).
  • Cyclic Voltammetry : Determines redox potentials and reversibility in 1M LiPF₆ electrolyte.
  • Galvanostatic Cycling : Tests capacity retention over 100+ cycles at C/5 rate.
  • Post-mortem SEM/XPS : Analyzes electrode morphology and SEI layer formation. Comparative studies with sodium salts elucidate cation mobility effects .

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